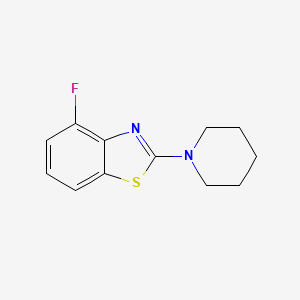

4-Fluoro-2-piperidin-1-yl-1,3-benzothiazole

Description

Properties

IUPAC Name |

4-fluoro-2-piperidin-1-yl-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2S/c13-9-5-4-6-10-11(9)14-12(16-10)15-7-2-1-3-8-15/h4-6H,1-3,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STUHOTBHBIKRFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC3=C(C=CC=C3S2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit nlrp3-dependent pyroptosis and il-1β release in pma-differentiated thp-1 cells stimulated with lps/atp.

Mode of Action

It’s worth noting that the suzuki–miyaura (sm) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, involves the interaction of chemically differentiated fragments with the metal catalyst.

Biochemical Pathways

It’s known that nlrp3 expression is induced following the stimulation by danger-associated molecular patterns (damps) or pathogen-associated molecular patterns (pamps) of toll-like receptors (tlrs), such as tlr4 receptors, or cytokine receptors, such as tnf receptor.

Biological Activity

Introduction

4-Fluoro-2-piperidin-1-yl-1,3-benzothiazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

4-Fluoro-2-piperidin-1-yl-1,3-benzothiazole features a benzothiazole moiety substituted with a fluorine atom and a piperidine ring. The presence of the fluorine atom is significant as it can enhance lipophilicity and bioactivity, which are crucial for drug development.

| Property | Description |

|---|---|

| Molecular Formula | C₁₁H₁₃FN₂S |

| Molecular Weight | 224.30 g/mol |

| CAS Number | 862977-15-9 |

The biological activity of 4-Fluoro-2-piperidin-1-yl-1,3-benzothiazole is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in cancer pathways and inflammatory responses.

- Receptor Modulation : It interacts with receptors involved in neurotransmission and cell signaling, potentially affecting mood and cognitive functions.

- Antimicrobial Activity : Preliminary studies indicate effectiveness against certain bacterial strains, suggesting potential as an antimicrobial agent.

Anticancer Properties

Several studies have investigated the anticancer properties of 4-Fluoro-2-piperidin-1-yl-1,3-benzothiazole:

- Cell Line Studies : In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Antimicrobial Activity

Research has shown that 4-Fluoro-2-piperidin-1-yl-1,3-benzothiazole possesses antimicrobial properties:

- Bacterial Strains Tested : The compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones in agar diffusion tests .

Neuropharmacological Effects

The compound's potential neuropharmacological effects have also been explored:

- Cognitive Enhancement : Animal studies suggest that it may enhance cognitive functions by modulating neurotransmitter systems, particularly through its interaction with cholinergic receptors .

Case Study 1: Anticancer Activity Evaluation

In a study assessing the anticancer properties of various benzothiazole derivatives, 4-Fluoro-2-piperidin-1-yl-1,3-benzothiazole was identified as a lead compound due to its potent activity against breast cancer cell lines. The study highlighted its ability to induce apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Efficacy

A recent evaluation of antimicrobial agents included 4-Fluoro-2-piperidin-1-yl-1,3-benzothiazole among other derivatives. The results indicated that it inhibited the growth of Staphylococcus aureus and Escherichia coli effectively, suggesting its potential utility in treating infections caused by these pathogens.

Scientific Research Applications

Medicinal Applications

Anticancer Activity

Research indicates that compounds similar to 4-Fluoro-2-piperidin-1-yl-1,3-benzothiazole have shown potential in inhibiting tubulin polymerization. This action can disrupt mitotic spindle assembly and lead to apoptosis in cancer cells. For example, studies have demonstrated that benzothiazole derivatives can target the colchicine binding site on tubulin, effectively halting cancer cell proliferation .

Neuropharmacology

The compound has been investigated for its effects on histamine H3 receptors, which are implicated in cognitive processes and neurological disorders. Modulating these receptors could provide therapeutic avenues for conditions such as Alzheimer's disease and schizophrenia .

Anti-Tubercular Properties

Recent advancements in synthesizing benzothiazole derivatives have highlighted their efficacy against Mycobacterium tuberculosis. Compounds derived from benzothiazoles have demonstrated moderate to strong anti-tubercular activity in vitro and in vivo, suggesting their potential as new therapeutic agents against tuberculosis .

Biological Research Applications

Fluorescent Probes

Due to its unique structural characteristics, 4-Fluoro-2-piperidin-1-yl-1,3-benzothiazole is being explored as a fluorescent probe. Such probes are crucial for imaging biological processes and tracking cellular activities in real-time, enhancing our understanding of various biological mechanisms .

Targeting Specific Enzymes

The compound has been evaluated for its ability to inhibit specific enzymes linked to metabolic disorders. For instance, antagonists of retinol-binding protein (RBP4) derived from similar structures have shown promise in reducing serum levels linked to obesity and diabetes .

Industrial Applications

Advanced Materials Development

In industrial chemistry, 4-Fluoro-2-piperidin-1-yl-1,3-benzothiazole is utilized as a building block for synthesizing advanced materials with specific properties such as thermal stability and unique electronic characteristics. These materials are vital in developing new technologies across various sectors including electronics and pharmaceuticals .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted by researchers at a prominent university evaluated the anticancer properties of a series of benzothiazole derivatives similar to 4-Fluoro-2-piperidin-1-yl-1,3-benzothiazole. The results indicated that these compounds effectively inhibited the growth of various cancer cell lines by inducing apoptosis through tubulin disruption.

Case Study 2: Neuropharmacological Potential

In a preclinical study focusing on neuropharmacology, compounds derived from this structure were tested for their ability to modulate H3 receptors. The findings suggested significant improvements in cognitive function markers in animal models, indicating potential therapeutic applications for neurodegenerative diseases.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Electronic Comparisons

Substituent Position and Planarity

- 5-Chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzothiazole (): Substitutions: Chlorine (position 5) and trimethoxyphenyl (position 2). Electronic Effects: The electron-donating methoxy groups contrast with the electron-withdrawing fluorine in 4-Fluoro-2-piperidin-1-yl-1,3-benzothiazole, which may alter redox properties and target binding.

Substituent Flexibility and Bioactivity

- 6-Trifluoromethoxy-2-piperazin-1-yl-1,3-benzothiazole (Compound 14) ():

- Substitutions: Trifluoromethoxy (position 6) and piperazine (position 2).

- Activity: Exhibits high potency in sodium channel inhibition (IC₅₀ = 0.23 µM) due to the rigid piperazine ring and strong electron-withdrawing trifluoromethoxy group .

- Comparison: The piperidine group in the target compound offers greater conformational flexibility than piperazine, which may enhance adaptability in binding pockets.

Antimicrobial Activity

- 2-{[4-(2,6-Dimethylpiperidin-1-yl)but-2-yn-1-yl]sulfanyl}-1,3-benzothiazole (AZ3) (): Substitutions: Alkyne-linked piperidine (position 2). Activity: Broad-spectrum antimicrobial effects (MIC = 4–8 mg/mL against C. albicans and Gram-negative bacteria) attributed to the sulfanyl chain enhancing membrane penetration .

- 2-Amino-1,3-benzothiazole Derivatives (): Substitutions: Amino group (position 2). Activity: Antifungal activity (MIC = 4 mg/mL against C.

Enzyme Inhibition and Neuroactivity

- 2-(4-Chlorophenyl)-1,3-benzothiazole ():

- Substitutions: 4-Chlorophenyl (position 2).

- Activity: Selective inhibition of Klebsiella sp. at high concentrations, emphasizing the impact of halogenated aryl groups on target specificity .

- Comparison: The piperidine group in the target compound may offer broader target engagement compared to planar aryl substituents.

Q & A

Q. What in vitro assays are suitable for evaluating the bioactivity of 4-Fluoro-2-piperidin-1-yl-1,3-benzothiazole derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.